molecular formula C6H9NO2 B055983 5-METHYL-2,4-PIPERIDINEDIONE CAS No. 118263-96-0

5-METHYL-2,4-PIPERIDINEDIONE

Cat. No.: B055983
CAS No.: 118263-96-0
M. Wt: 127.14 g/mol
InChI Key: MZUKNEQMBPDXHO-UHFFFAOYSA-N
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Description

5-METHYL-2,4-PIPERIDINEDIONE is a useful research compound. Its molecular formula is C6H9NO2 and its molecular weight is 127.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-methylpiperidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO2/c1-4-3-7-6(9)2-5(4)8/h4H,2-3H2,1H3,(H,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZUKNEQMBPDXHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNC(=O)CC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80601115
Record name 5-Methylpiperidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80601115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118263-96-0
Record name 5-Methylpiperidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80601115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is spontaneous resolution, and how does it apply to methyprylon?

A: Spontaneous resolution is a rare occurrence where a racemic mixture (containing equal amounts of both enantiomers) of a compound spontaneously separates into its pure enantiomers during crystallization. [, ]

Q2: How was X-ray diffraction used to understand the spontaneous resolution of methyprylon?

A2: X-ray diffraction studies on the mixed crystals of methyprylon revealed several key insights:

  • Space group: The crystals belong to the orthorhombic space group P212121. [, ]
  • Disorder: The diffraction patterns did not show signs of major disorder within the crystal lattice, suggesting both enantiomers are incorporated in an ordered fashion. []
  • Unit cell parameters: The unit cell parameters, specifically 'a' and 'b,' exhibit a linear correlation with the measured optical rotation of the crystal batch. [] This suggests a direct relationship between the crystal structure and the enantiomeric composition.
  • Molecular structure: Analysis of different fractions revealed that the molecular shape of methyprylon allows for near-perfect superposition of most atoms in both enantiomers. [] This structural feature likely contributes to the ease of co-crystallization and the observed spontaneous resolution.

Q3: What is the significance of the occupation factors determined for the asymmetric carbon sites in methyprylon?

A: The occupation factors for the asymmetric carbon atom in methyprylon, as determined from the X-ray diffraction data, directly correlate with the optical activity of the specific crystal fraction. [] This means that a higher occupancy of one enantiomer in the crystal lattice directly translates to a stronger optical rotation signal for that particular fraction. This finding strongly supports the idea that the spontaneous resolution of methyprylon is driven by the preferential incorporation of one enantiomer over the other during crystal growth.

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